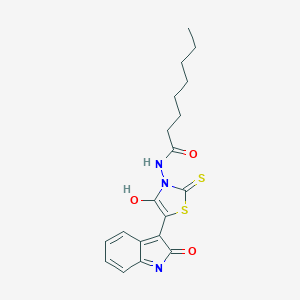
(Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)octanamide” is a chemical compound with the molecular formula C19H21N3O3S2 . It is also known as Octanamide, N-[5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl]- .
Molecular Structure Analysis
The molecular weight of this compound is 403.52 . The InChI (International Chemical Identifier) string can provide a textual representation of the compound’s molecular structure .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, and toxicity information can be found on various chemical databases .Aplicaciones Científicas De Investigación
Antimicrobial and Antiproliferative Activities
(Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)octanamide and its derivatives are primarily explored for their antimicrobial activities. Studies have shown that these compounds, including semicarbazides and thiazolone derivatives, exhibit considerable antimicrobial properties. Notably, Basavarajaiah and Mruthyunjayaswamy (2010) synthesized a series of compounds using (Z)-4-(4-substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene) semicarbazides and reported their potential in antimicrobial activities. Similarly, compounds synthesized from the reaction of N-glycosylated isatines with imidazolones and thiazolones showed selective activity against lung carcinoma cell lines (Basavarajaiah & Mruthyunjayaswamy, 2010) (Erben et al., 2014).
Enzyme Inhibition and Anticancer Properties
Another significant research area is the exploration of enzyme inhibitory and anticancer properties. For instance, a study reported the synthesis of novel benzenesulfonamides derivatives showing inhibitory activity against carbonic anhydrase, a metalloenzyme, with potential implications in anticancer activities. The derivatives were particularly effective against tumor-associated isoforms hCA II and IX. They also demonstrated anti-proliferative activity against breast cancer MCF-7 and colorectal cancer Caco-2 cell lines (Eldehna et al., 2017).
Molecular Modeling and Drug Design
The compound's applications extend to molecular modeling and drug design, particularly in the context of inhibiting viral proteases. For instance, compounds containing the this compound structure were screened for inhibitory activity against the HCV NS3/4A protease, demonstrating potential as a specific inhibitor for antiviral drugs (Tran & Nguyen, 2018).
Fluorescent Chemosensors
Additionally, compounds derived from this compound have been used in the development of fluorescent chemosensors. These sensors exhibit ON/OFF/ON fluorescence switching properties and can detect toluene, contributing to environmental monitoring and luminescent materials development (Lin et al., 2016).
Luminescent Properties for White Light Emission
Moreover, derivatives of this compound have been investigated for their luminescent properties, particularly in the development of white-light emitting devices. The compounds were found to exhibit bright blue-violet, green, and orange emissions, which are essential components of white light (Lu et al., 2017).
Propiedades
IUPAC Name |
N-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]octanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-2-3-4-5-6-11-14(23)21-22-18(25)16(27-19(22)26)15-12-9-7-8-10-13(12)20-17(15)24/h7-10,25H,2-6,11H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJILOWFGAWOPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
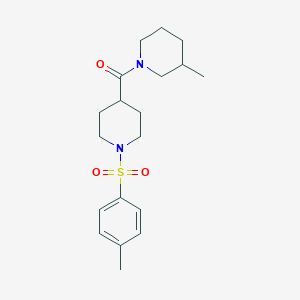
![1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-2-methylpiperidine](/img/structure/B382163.png)
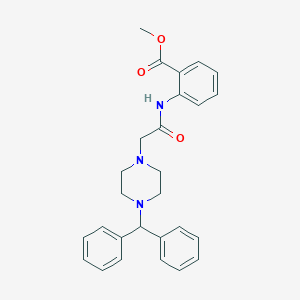
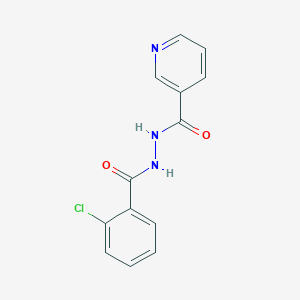
![2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B382166.png)

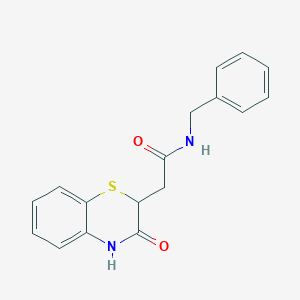
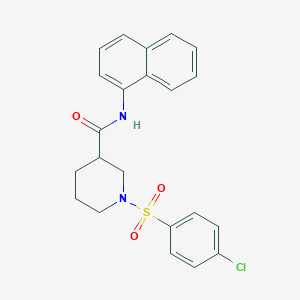
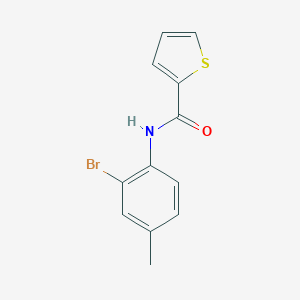
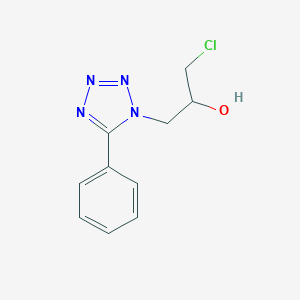
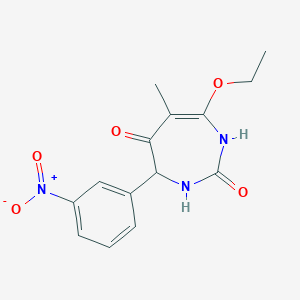
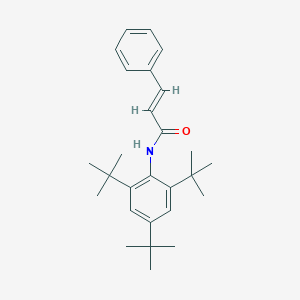
![N-(2-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B382179.png)
![4-oxo-3-phenoxy-4H-chromen-7-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B382181.png)
